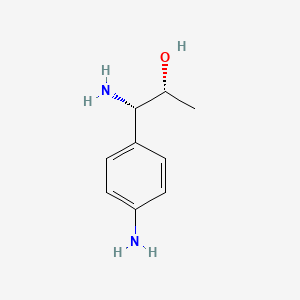

(1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17475407

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | (1S,2R)-1-amino-1-(4-aminophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H14N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,10-11H2,1H3/t6-,9-/m1/s1 |

| Standard InChI Key | IOVJYGMZIKSGLI-HZGVNTEJSA-N |

| Isomeric SMILES | C[C@H]([C@H](C1=CC=C(C=C1)N)N)O |

| Canonical SMILES | CC(C(C1=CC=C(C=C1)N)N)O |

Introduction

Structural Characteristics and Molecular Identity

Chemical Composition and Stereochemistry

(1S,2R)-1-Amino-1-(4-aminophenyl)propan-2-ol belongs to the class of aromatic amino alcohols. Its structure comprises a propan-2-ol backbone substituted with an amino group at the first carbon and a para-aminophenyl group at the same carbon, creating a chiral center . The absolute configuration (1S,2R) dictates its optical activity, which is critical for interactions with biological targets. The presence of dual amino groups enhances hydrogen-bonding capacity, while the hydroxyl group contributes to solubility in polar solvents.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 166.22 g/mol |

| CAS Number | 1212942-14-7 |

| IUPAC Name | (1S,2R)-1-amino-1-(4-aminophenyl)propan-2-ol |

Synthesis and Manufacturing Approaches

Reductive Amination

A primary synthesis route involves reductive amination of 1-(4-aminophenyl)propan-2-one using ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride. This method achieves moderate yields (60–70%) and requires careful control of reaction conditions to preserve stereochemical integrity.

Chiral Resolution

Given the compound’s chirality, resolution of racemic mixtures via diastereomeric salt formation or enzymatic kinetic resolution is often employed. For instance, using tartaric acid derivatives as resolving agents enables isolation of the (1S,2R)-enantiomer with >98% enantiomeric excess.

Applications in Pharmaceutical Research

Chiral Building Block

As a chiral synthon, (1S,2R)-1-amino-1-(4-aminophenyl)propan-2-ol is utilized in asymmetric synthesis of β-blockers and antipsychotic agents. Its rigid structure aids in constructing stereochemically complex pharmacophores.

Drug Candidate Development

Ongoing research explores derivatives of this compound for anticancer activity. Modifications at the amino or hydroxyl groups have yielded analogs with enhanced selectivity toward cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).

| Supplier | Location | Purity |

|---|---|---|

| LABTER PHARMATECH (BEIJING) | China | 95% |

| Hebei Boxin Biotechnology | China | 98% |

Both suppliers offer the compound in gram to kilogram quantities, catering to research and small-scale production needs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume